Tetradecyl benzoate is a chemical compound classified as an ester. It is formed by the condensation reaction between benzoic acid and 1-tetradecanol. [] While not naturally occurring, it is found as a component in some synthetic lubricants and cosmetic formulations. [] In scientific research, tetradecyl benzoate serves as a model compound for studying various phenomena related to liquid crystals, surface activity, and its role in specific chemical reactions.
Tetradecyl benzoate can be synthesized from natural sources or produced synthetically. Natural sources include fatty alcohols derived from plant oils, while synthetic methods typically involve the esterification of tetradecanol with benzoic acid.
Tetradecyl benzoate can be synthesized through several methods, primarily focusing on the esterification process. The most common method involves the following steps:
The reaction is typically conducted under reflux conditions to ensure complete conversion of reactants. The reaction can be represented as follows:
Tetradecyl benzoate can undergo several chemical reactions, including hydrolysis and transesterification:
The kinetics of these reactions depend on factors such as temperature, concentration of reactants, and the presence of catalysts.
The mechanism of action for tetradecyl benzoate primarily relates to its role as a solvent or carrier in formulations. It enhances the solubility of active ingredients in cosmetic and pharmaceutical products, facilitating better absorption through biological membranes.
Research indicates that tetradecyl benzoate exhibits low toxicity and good skin compatibility, making it suitable for topical applications.
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are often employed to confirm the identity and purity of tetradecyl benzoate.
Tetradecyl benzoate finds applications in various domains:
Its favorable properties make it a versatile compound in both industrial and research settings, contributing to advancements in product development across multiple fields.
ABG-001 demonstrates significant efficacy in mitigating Alzheimer’s pathology across multiple experimental models. In high-fat diet (HFD)-induced and naturally aged AD mice, ABG-001 (5 mg/kg) administration reversed memory deficits quantified through behavioral tests:
Mechanistically, ABG-001 reduced neuronal inflammation and enhanced clearance of toxic protein aggregates. Though it lacks direct brain penetrance, its anti-AD effects are mediated through the gut-brain axis. The compound accumulates in the intestine, reshaping gut microbiota to increase production of indole-3-propionic acid (IPA), a neuroprotective metabolite that crosses the blood-brain barrier [1]. IPA subsequently activates hippocampal neurogenesis and inhibits NF-κB-mediated neuroinflammation, collectively improving amyloid-β-associated cognitive deficits.
Table 1: Effects of ABG-001 in Alzheimer’s Disease Models
Model System | Key Parameters Improved | Proposed Mechanism | Significance |
---|---|---|---|
HFD-induced AD mice | Working/short-term memory (Y-maze), spatial memory (MWM) | Gut microbiota modulation → IPA production | p < 0.05 vs. HFD controls |
Naturally aged AD mice | Long-term memory retention, platform crossings | Neurogenesis promotion, neuronal inflammation reduction | p < 0.05 in behavioral tests |
Aβ₂₅–₃₅ injured neurons | Neuronal survival, synaptic density | IGF-1R/PI3K pathway activation | 80% neurite-bearing cells at 1 μM [4] |
ABG-001 directly binds heat shock cognate 70 kDa protein (Hsc70), a central coordinator of chaperone-mediated autophagy (CMA). CMA is a selective lysosomal degradation pathway for KFERQ motif-containing proteins, including tau and α-synuclein aggregates implicated in neurodegeneration [2] [5]. Target engagement was confirmed through:
Through Hsc70 targeting, ABG-001 activates CMA flux, clearing misfolded proteins and restoring proteostasis. This is particularly relevant in aging neurons, where CMA activity declines by 70%, permitting toxic aggregate accumulation [2] [5]. The compound’s CMA-enhancing activity also intersects with metabolic regulation, as CMA degrades glycolytic enzymes and lipid metabolism regulators under stress conditions.
Table 2: ABG-001 Modulation of Autophagy Machinery
CMA Component | Effect of ABG-001 | Functional Consequence | Validation Method |
---|---|---|---|
Hsc70 | Direct binding (Kd = 0.8 μM) | Substrate recognition and unfolding | CETSA, SPR analysis [8] |
LAMP2A | Increased multimerization (2.5-fold) | Enhanced substrate translocation | Co-immunoprecipitation [1] |
Lysosomal Hsc70 | Upregulated activity | Completion of substrate internalization | DQ-BSA assay [5] |
CMA substrates (e.g., tau) | Increased degradation rate (60–70%) | Reduced neurotoxic aggregates | Immunoblotting [2] |
ABG-001 potently induces neuronal structural plasticity through growth factor-mimetic activity. In PC12 cells, it stimulated dose-dependent neurite extension:
Mechanistic studies revealed that ABG-001 activates insulin-like growth factor 1 receptor (IGF-1R), triggering downstream PI3K/Akt and MAPK/ERK pathways. Pharmacological inhibition experiments confirmed pathway dependence:
Transcriptomic analysis of ABG-001-treated neurons showed upregulation of synaptic plasticity genes (BDNF, SYN1, PSD95) and CREB phosphorylation—a master regulator of neuronal survival and memory consolidation [7]. In scopolamine-impaired mice, analogous benzoate fractions from Gentiana rigescens (containing ABG-001-like compounds) activated the IGF-1R/ERK/CREB axis, restoring hippocampal neurogenesis and object recognition memory [7]. This structural and functional plasticity enhancement positions ABG-001 as a disease-modifying agent capable of reversing neuronal connectivity loss in neurodegeneration.
Table 3: Neuritogenic Signaling Pathways Activated by ABG-001
Signaling Pathway | Key Molecular Events | Functional Outcome | Experimental Evidence |
---|---|---|---|
IGF-1R/PI3K/Akt | Phosphorylation of IGF-1Rβ, AktSer473 | Neuronal survival, growth cone formation | Blocked by AG1024 (IGF-1R inhibitor) [4] |
MEK/ERK/CREB | ERK1/2 phosphorylation, CREBSer133 activation | Synaptogenesis, memory consolidation | Immunoblotting, siRNA knockdown [7] |
Transcriptional regulation | ↑ BDNF, ↑ SYN1, ↑ PSD95 expression | Structural plasticity, network integration | RNA sequencing [1] [7] |
Cytoskeletal reorganization | β-tubulin III polymerization, actin dynamics | Neurite initiation and elongation | Confocal microscopy [4] |
ABG-001 exerts potent anti-neuroinflammatory effects through peripheral and central mechanisms:
In LPS-challenged models, ABG-001 analogs reduced lung and brain inflammation by inhibiting MAPK p38 phosphorylation and COX-2 expression—effects comparable to dexamethasone but without immunosuppressive side effects [6] [9]. This multi-targeted anti-inflammatory action is particularly relevant in age-related neuroinflammation, where chronic microglial activation drives neurodegeneration.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7